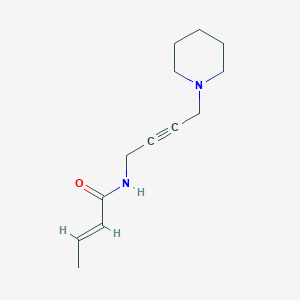

(E)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)but-2-enamide

Description

The compound (E)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)but-2-enamide, more commonly recognized by its clinical name Dacomitinib (PF-00299804), is an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) . Its molecular formula is C₂₄H₂₅ClFN₅O₂, with a molecular weight of 469.95 g/mol and CAS registry number 1110813-31-4 . Structurally, it features a quinazoline core substituted with a 3-chloro-4-fluorophenylamino group at position 4, a methoxy group at position 7, and a piperidin-1-yl-containing but-2-enamide side chain at position 6 . This side chain confers irreversible binding to EGFR through covalent interaction with cysteine residues (e.g., Cys797 in EGFR) . Dacomitinib is clinically approved for the treatment of EGFR-mutant non-small cell lung cancer (NSCLC), particularly targeting L858R/T790M mutations that confer resistance to first-generation TKIs .

Properties

IUPAC Name |

(E)-N-(4-piperidin-1-ylbut-2-ynyl)but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-8-13(16)14-9-4-7-12-15-10-5-3-6-11-15/h2,8H,3,5-6,9-12H2,1H3,(H,14,16)/b8-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDITSDVAVJAIK-KRXBUXKQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCC#CCN1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NCC#CCN1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)but-2-enamide, with the molecular formula C13H20N2O and a molecular weight of 220.316, is a compound of interest in pharmacological research. This article explores its biological activity, including its synthesis, structure-activity relationship (SAR), and potential therapeutic applications.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves standard organic synthetic techniques, often starting from readily available piperidine derivatives. The compound's structure allows for various substitutions that can influence its biological activity.

Research indicates that modifications to the piperidine ring and the alkyne moiety can significantly affect the compound's potency and selectivity for biological targets. For instance, studies on similar piperidine derivatives have shown that variations in substituents can lead to enhanced inhibitory effects against specific cancer cell lines, such as HepG2 cells, with IC50 values reported as low as 0.12 μM for structurally related compounds .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. Compounds within the same structural class have been shown to induce apoptosis in cancer cells by activating key pathways such as hypoxia-inducible factor 1 (HIF-1α). This activation promotes the expression of downstream target genes like p21 and enhances cleaved caspase-3 levels, leading to increased apoptosis in tumor cells .

Table 1: Summary of Antitumor Activity of Related Compounds

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 10b | 0.12 | HIF-1α activation, apoptosis induction |

| Compound 10j | 0.13 | HIF-1α activation, apoptosis induction |

| (E)-N-(4-piperidin) | TBD | TBD |

The mechanism by which this compound exerts its biological effects appears to be linked to its ability to modulate signaling pathways involved in cell survival and proliferation. The compound may act as an inhibitor of certain kinases or transcription factors that are critical for tumor growth.

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound and its analogs:

- In Vitro Studies : In vitro assays demonstrated that compounds similar to (E)-N-(4-(piperidin-1-yl)but-2-enamide) significantly inhibited the growth of various cancer cell lines, including breast and liver cancers .

- Animal Models : Preliminary studies in animal models have suggested that these compounds can reduce tumor size when administered at therapeutic doses, although further research is needed to understand their pharmacokinetics and toxicity profiles.

- Potential for Drug Development : The promising antitumor properties indicate that (E)-N-(4-(piperidin-1-yl)but-2-enamide) could serve as a lead compound for developing new anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dacomitinib belongs to the second-generation EGFR TKIs , which are distinguished by their irreversible binding mechanism and broader activity against resistance mutations. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Pharmacological Comparison of Dacomitinib and Analogous EGFR Inhibitors

Key Structural and Functional Differences

Side Chain Variations: Dacomitinib’s piperidin-1-yl group enhances solubility and pharmacokinetic stability compared to the dimethylamino group in Neratinib and Afatinib . This modification reduces off-target effects and improves CNS penetration . The methoxy group at position 7 in Dacomitinib contributes to higher selectivity for mutant EGFR over wild-type receptors, reducing toxicity .

Target Spectrum: While Dacomitinib and Afatinib both target L858R/T790M mutations, Afatinib also inhibits HER2, broadening its utility in HER2-driven cancers . Neratinib’s 3-cyanoquinoline core and pyridinylmethoxy group confer dual EGFR/HER2 inhibition but limit potency against T790M mutations .

Clinical Efficacy :

- In phase III trials, Dacomitinib demonstrated a median progression-free survival (PFS) of 14.7 months in EGFR-mutant NSCLC, outperforming Gefitinib (9.2 months) .

- Afatinib showed comparable efficacy (PFS: 11.0 months) but higher rates of dose-limiting toxicities (e.g., diarrhea, rash) due to broader kinase inhibition .

Osimertinib (third-generation TKI) overcomes C797S resistance but is ineffective against Dacomitinib-resistant MET-driven cases .

Crystallographic and Formulation Differences

- Dacomitinib is frequently formulated as a monohydrate (C₂₄H₂₅ClFN₅O₂·H₂O) to enhance stability and bioavailability .

- Neratinib and Afatinib are typically administered as free bases, but salt forms (e.g., maleate) are patented to improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.